Gamillus is a novel green fluorescent protein (GFP) derived from the jellyfish species Olindias formosa. This protein has been engineered to exhibit enhanced properties, including acid tolerance, brightness, and photostability, making it particularly useful for bioimaging applications in acidic environments. Gamillus has a reported pKa of 3.4, which allows it to maintain fluorescence in conditions that typically quench other fluorescent proteins. This unique characteristic enables its application in tracking cellular processes, especially within acidic organelles like lysosomes.
Gamillus is classified as a monomeric green fluorescent protein. It was developed through directed evolution from the native green fluorescent protein found in Olindias formosa, a hydrozoan jellyfish. The development aimed to enhance the protein's stability and functionality under acidic conditions, which are common in many biological processes.
The synthesis of Gamillus involves several key steps:
The final variant of Gamillus demonstrated approximately 1.78 times greater brightness than enhanced green fluorescent protein (EGFP), with a maturation efficiency of 58% compared to EGFP's 66% . The maturation rate at physiological temperature (37°C) was also significantly higher than that of EGFP.
Gamillus possesses a unique chromophore configuration that contributes to its acid tolerance and photostability. The chromophore undergoes deprotonation, stabilized by a trans configuration that is critical for maintaining fluorescence under varying pH levels.
X-ray crystallography studies have provided insights into the structural characteristics of Gamillus, revealing details about the arrangement of amino acids surrounding the chromophore and how these contribute to its stability and functionality .
Gamillus is primarily involved in fluorescence reactions where it emits light upon excitation. Its chemical behavior under acidic conditions shows that:
The mechanism of action for Gamillus involves its ability to absorb light at specific wavelengths (peak excitation at 504 nm) and emit fluorescence. This process is influenced by the pH level of the environment:
Gamillus has significant potential in various scientific fields:
The name "Gamillus" derives from the fluorescent protein precursor "Gamillus0.5", identified during its initial isolation from the jellyfish Olindias formosa (commonly known as the flower hat jellyfish) [1] [6]. Unlike many fluorescent proteins (FPs) named after spectral properties (e.g., mCherry, mNeonGreen), "Gamillus" retains a direct taxonomic link to its biological origin. The suffix "Gamillus" lacks a direct Latin or Greek root but appears to be a unique identifier coined by its discoverers at Osaka University, reflecting a departure from color-centric naming traditions [6] [8]. This nomenclature emphasizes the protein’s novel functional attributes—particularly its acid tolerance—rather than its spectral characteristics. The designation aligns with modern trends in FP naming that prioritize functional or structural uniqueness over descriptive color labels.
Fluorescent protein nomenclature has evolved through distinct phases:
Gamillus’s name diverges from earlier conventions by omitting explicit references to color, organism, or oligomericity. Instead, it implicitly acknowledges its lineage from Olindias formosa while foregrounding its breakthrough functionality [1] [8].
Gamillus’s nomenclature contrasts with other FP naming systems through its emphasis on functional performance:
Table 1: Nomenclature Systems for Fluorescent Proteins
Protein Name | Organismal Origin | Color Reference | Oligomericity | Functional Attribute |
---|---|---|---|---|
Gamillus | Olindias formosa | Absent | Absent¹ | Acid tolerance (pKa 3.4) |
mNeonGreen | Branchiostoma lanceolatum | Explicit ("Green") | Monomeric ("m") | Brightness |
mRuby3 | Synthetic | Explicit ("Ruby") | Monomeric ("m") | Photostability |
TagRFP | Entacmaea quadricolor | Explicit ("RFP") | Absent | Oligomericity evolution |
¹Gamillus is inherently monomeric but omits the "m" prefix [1] [2] [8].
Key distinctions include:
Table 2: Performance Attributes of Modern Green Fluorescent Proteins
Protein | Brightness² | pKa | Maturation Time (min) | Cellular Norm. Intensity³ | Naming Focus |
---|---|---|---|---|---|
Gamillus | 74.7 | 3.4 | 8.0 | 0.5 | Acid tolerance |
mEGFP | 38.0 | 6.0 | 28.0 | 1.0 | Color + monomericity |
mNeonGreen | 90.0 | 5.7 | 18.0 | 3.3 | Color + brightness |
mGreenLantern | 74.0 | 5.6 | 14.0 | 6.3 | Symbolic brightness |
²Brightness = (ε × QY)/1000; ε: extinction coefficient (M⁻¹cm⁻¹), QY: quantum yield [2].³Relative to EGFP in mammalian cells [2].
Gamillus’s name thus represents a paradigm shift toward function-first terminology, reflecting its role in enabling imaging in acidic organelles (pH 4.5–6.0)—a previously inaccessible niche due to FP instability [6] [8]. Its nomenclature underscores how performance breakthroughs increasingly drive naming strategies, moving beyond purely structural or spectral descriptors.
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